4-Amino-2-(methylthio)thiazole-5-carboxylic acid
Overview
Description
4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid typically involves the reaction of thiourea with various carbonyl compounds under specific conditions. One common method includes the reaction of thiourea with α-haloketones in the presence of a base such as potassium carbonate . Another method involves the cyclization of hemiacetals with thiourea to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylthio)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of amino-thiazole derivatives .
Scientific Research Applications
4-Amino-2-(methylthio)thiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole, 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole, and 2-amino-4-(methoxymethyl)thiazole-5-carboxylate .
Uniqueness
What sets 4-Amino-2-(methylthio)thiazole-5-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methylthio group, in particular, contributes to its distinct properties compared to other thiazole derivatives .
Properties
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h6H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUPWQZRUDZLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618111 | |
Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94507-74-1 | |
Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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